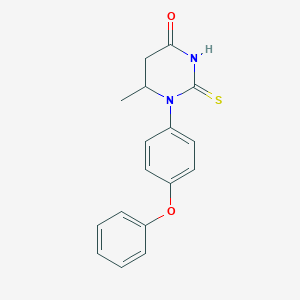
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione, also known as AFA, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. AFA is a pyrimidine derivative and has been found to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. In
作用机制
The mechanism of action of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, but studies have shown that it inhibits the replication of viruses by interfering with viral RNA synthesis. 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation.
Biochemical and Physiological Effects:
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione inhibits the activity of the viral RNA polymerase, thereby blocking the replication of viruses. 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis, thereby inhibiting the growth of cancer cells. Additionally, 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to reduce the production of reactive oxygen species, which are involved in inflammation and oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various diseases and conditions. Additionally, 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit low toxicity in vitro and in vivo, making it a potentially safe candidate for drug development. However, one of the limitations of using 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione. One potential direction is the development of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione-based drugs for the treatment of viral infections, cancer, and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione and its potential targets in various diseases. Furthermore, the development of more efficient synthesis methods for 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione could potentially increase its yield and make it more accessible for research purposes.
合成方法
The synthesis of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction between 1-adamantylamine and 3-fluorobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is then treated with thiourea to yield 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione. The yield of 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione obtained through this method is around 50%.
科学研究应用
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been the subject of extensive scientific research due to its potential applications in medicine. Studies have shown that 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione exhibits antiviral activity against a range of viruses, including the influenza virus, hepatitis B virus, and human immunodeficiency virus (HIV). 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has also been found to exhibit anticancer properties, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, 6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C20H23FN2S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
6-(1-adamantyl)-4-(3-fluorophenyl)-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C20H23FN2S/c21-16-3-1-2-15(7-16)17-8-18(23-19(24)22-17)20-9-12-4-13(10-20)6-14(5-12)11-20/h1-3,7-8,12-14,17H,4-6,9-11H2,(H2,22,23,24) |
InChI 键 |
YTKAXGVWCAXASR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC(=CC=C5)F |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(NC(=S)N4)C5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)

![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
![2-{[1-allyl-4-(3,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282569.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)
![2-{[4-(3,4-dimethoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B282580.png)
![2-{[1-allyl-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282582.png)